molecular formula C13H9NO2S B8324643 2-(4-Hydroxyphenyl)benzothiazol-6-ol

2-(4-Hydroxyphenyl)benzothiazol-6-ol

Cat. No. B8324643
M. Wt: 243.28 g/mol
InChI Key: UNCMKVXDLXKQDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxyphenyl)benzothiazol-6-ol is a useful research compound. Its molecular formula is C13H9NO2S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
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properties

Product Name

2-(4-Hydroxyphenyl)benzothiazol-6-ol

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-1,3-benzothiazol-6-ol

InChI

InChI=1S/C13H9NO2S/c15-9-3-1-8(2-4-9)13-14-11-6-5-10(16)7-12(11)17-13/h1-7,15-16H

InChI Key

UNCMKVXDLXKQDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20 g of 2-(p-methoxyphenyl)-6-methoxybenzothiazole are refluxed in a mixture of 100 ml of glacial acetic acid and 200 ml of concentrated aqueous HBr with stirring. After 14 hours the mixture is cooled down to room temperature and filtered with suction, and the filter residue is washed with water and recrystallized from ethanol. The yield is 17.2 g (95% of theory); melting point: 284°-286° C.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

6-Methoxy-2-(4-methoxy-phenyl)-benzothiazole (134 mg, 0.49 mmol) and pyridine hydrochloride (1.34 g, 11.6 mmol) were heated to 200° C. under nitrogen for 40 min, and then cooled to room temp. Reaction was poured cautiously into aqueous hydrochloric acid (1M) and extracted with ethyl acetate. Ethyl acetate extracts were washed with: 1) hydrochloric acid (1.0M), 2) saturated brine and concentrated in vacuo. Residue was washed with ether/hexane (1:4), dried under vacuum yielding the title compound (119 mg, 100%) as a yellow solid. MH+=244 The starting 6-Methoxy-2-(4-methoxy-phenyl)-benzothiazole was prepared as follows:
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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